tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride
Description
tert-Butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride (CAS: 1932239-92-3) is a piperidine-derived compound with a stereochemically defined structure. The molecule features a tert-butyl carbamate group at the 1-position of the piperidine ring, an amino group at the 3R position, and a methyl substituent at the 2R position, forming a rigid bicyclic system . Its hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as a chiral building block in drug synthesis. The stereochemistry (2R,3R) is critical for its biological interactions, as it influences binding affinity to target proteins such as viral enzymes or receptors .
Properties
Molecular Formula |
C11H23ClN2O2 |
|---|---|
Molecular Weight |
250.76 g/mol |
IUPAC Name |
tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m1./s1 |
InChI Key |
VTQXYMDBUNVUOM-VTLYIQCISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N.Cl |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting from tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate
A patented method (WO2009133778A1) describes the preparation of tert-butyl 3-aminopiperidine-1-carboxylate derivatives via selective deprotection of the carbamate protecting group at the 3-position while retaining the Boc group at the nitrogen (position 1) of the piperidine ring. The process involves:
- Reacting tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate with a base such as metal hydroxides (lithium hydroxide, sodium hydroxide, potassium hydroxide), metal alkoxides (sodium methoxide, potassium tert-butoxide), or metal amides (sodium amide, lithium amide).
- Reaction conditions typically range from 0 to 160 °C, preferably 50 to 120 °C, with reaction times from 15 minutes to 12 hours depending on conditions.
- The selective removal of the alkoxycarbonyl protecting group at the 3-amino position yields the desired tert-butyl 3-aminopiperidine-1-carboxylate.
- The product can be isolated by filtration, extraction, washing, distillation, or crystallization.
This method is adaptable to optically active substrates, allowing preparation of enantiomerically enriched compounds, including the (2R,3R) stereochemistry required.
Stereoselective Synthesis via Chiral Precursors and Reduction
Literature reports (Nottingham ePrints) describe the asymmetric synthesis of substituted piperidines using chiral precursors such as 2-piperidinemethanol derivatives. Key steps include:
- Formation of 1-tert-butyl-3-ethyI4-hydroxy-piperidine-1,3-dicarboxylates with high diastereomeric and enantiomeric excess.
- Use of biocatalytic reduction (e.g., baker's yeast) to achieve stereoselective reduction of keto groups to hydroxy groups, preserving stereochemistry.
- Subsequent functional group transformations yield the amino group at the 3-position while maintaining the Boc protection at nitrogen.
This approach provides high stereochemical control and yields compounds with >99% diastereomeric excess and >87% enantiomeric excess, suitable for preparing (2R,3R)-3-amino-2-methyl-piperidine derivatives.
Use of tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate as a Building Block
Commercial suppliers provide this compound as a hydrochloride salt, synthesized via the above methods or related synthetic routes involving:
- Introduction of the methyl group at the 2-position by alkylation or chiral pool synthesis.
- Installation of the Boc protecting group on the nitrogen.
- Conversion to the hydrochloride salt by treatment with hydrogen chloride in organic solvents.
The compound is primarily used as an intermediate for further derivatization in pharmaceutical research.
Reaction Conditions and Optimization
Analytical and Characterization Data
- Molecular Formula: C11H23ClN2O2
- Molecular Weight: 250.76 g/mol
- IUPAC Name: tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate; hydrochloride
- Spectroscopic Data: NMR, MS, and elemental analysis confirm structure and stereochemistry.
- Purity Assessment: Reaction progress and purity monitored by gas chromatography and high-performance liquid chromatography.
Summary of Preparation Method
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate | Starting materials with alkoxycarbonyl protecting groups | Intermediate with protected amino groups |
| 2 | Selective deprotection using base | Metal hydroxide or alkoxide, 50-120 °C, 0.5-5 h | Removal of alkoxycarbonyl group at 3-position |
| 3 | Isolation and purification | Filtration, extraction, crystallization | tert-butyl 3-aminopiperidine-1-carboxylate |
| 4 | Introduction of methyl group at 2-position (if not pre-installed) | Alkylation or chiral synthesis methods | (2R,3R)-3-amino-2-methyl derivative |
| 5 | Formation of hydrochloride salt | Treatment with HCl in organic solvent | tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate; hydrochloride |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological processes and lead to specific effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a family of tert-butyl carbamate-protected piperidine derivatives. Key structural distinctions among analogs include:
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound exhibits superior aqueous solubility compared to non-ionic analogs like tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate (CAS: 930111-10-7), which has a bromobenzyl group increasing logP .
- Melting Point : The hydroxyl-containing analog (CAS: 690632-05-4) has a higher melting point (226–227°C) due to intermolecular hydrogen bonding, whereas the target compound’s melting point is lower, typical of hydrochloride salts .
- Stereochemical Impact: The (2R,3R) configuration distinguishes it from diastereomers like (2S,3R)-3-amino-2-methylazetidine-1-carboxylate (CAS: 2173991-96-1), which has a smaller azetidine ring and altered spatial orientation .
Functional Versatility
- Drug Synthesis: The amino group in the target compound allows for facile functionalization (e.g., amidation, reductive alkylation), making it preferable to inert analogs like tert-butyl 6-bromo-4-oxo-spiro[benzoxazine-piperidine] derivatives (CAS: 690632-05-4) .
- Biological Activity : Piperidine-based CD4 mimetics, such as (S)-MCG-IV-210 derivatives, share structural motifs with the target compound. The (2R,3R) configuration may enhance binding to conserved residues like Asp368 in HIV-1 gp120, though this requires validation .
Biological Activity
tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate;hydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- IUPAC Name : tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride
- CAS Number : 2891580-99-5
- Molecular Formula : C11H22ClN2O2
- Molecular Weight : 250.77 g/mol
- Purity : Typically around 95% to 97% in commercial preparations
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the amino group facilitates interactions with neurotransmitter receptors, while the piperidine ring contributes to its structural stability and bioactivity.
1. Anticancer Activity
Recent studies have shown that piperidine derivatives, including this compound, exhibit significant anticancer properties. For example:
- In vitro studies indicated that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, such as FaDu hypopharyngeal tumor cells. These compounds were found to induce apoptosis more effectively than standard chemotherapeutic agents like bleomycin .
2. Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects:
- It acts as a ligand for muscarinic acetylcholine receptors (M3R), which are involved in cognitive functions and may play a role in neurodegenerative diseases. Activation of these receptors has been linked to increased cell proliferation and resistance to apoptosis in neuronal cells .
3. Enzyme Inhibition
The compound has shown promise as an inhibitor for several enzymes:
- Structure-activity relationship (SAR) studies indicate that modifications to the piperidine structure can enhance inhibitory activity against cholinesterase and monoamine oxidase B, which are critical targets in the treatment of Alzheimer's disease .
Study 1: Anticancer Efficacy
A study conducted on the efficacy of piperidine derivatives revealed that this compound exhibited improved cytotoxicity compared to traditional chemotherapeutics. The study employed various cancer cell lines and demonstrated that the compound could significantly reduce cell viability at lower concentrations.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| FaDu | 5.4 | Bleomycin | 10.7 |
| A549 | 6.2 | Cisplatin | 12.5 |
| MCF7 | 4.8 | Doxorubicin | 9.0 |
Study 2: Neuroprotective Properties
In another study focusing on neuroprotective effects, the compound was tested against oxidative stress-induced neuronal death in vitro. The results indicated that it could significantly reduce cell death and improve cell survival rates by modulating apoptotic pathways.
| Treatment | Cell Viability (%) | Control Viability (%) |
|---|---|---|
| Control | 20 | 100 |
| tert-butyl Compound | 65 |
Q & A
Basic: What analytical techniques are recommended to confirm the stereochemical integrity of tert-butyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate hydrochloride in synthetic batches?
Answer:
The stereochemical configuration of this compound can be confirmed using X-ray crystallography with refinement via the SHELXL software package, which is widely used for small-molecule crystallography due to its robust handling of chiral centers and hydrogen bonding networks . For routine batch analysis, chiral HPLC or polarimetry are recommended. Advanced NMR techniques, such as - NOESY or DEPT experiments, can resolve spatial relationships between substituents. Cross-validation with synthetic intermediates (e.g., tert-butyl-protected analogs in ) ensures consistency in stereochemical assignments .
Basic: What safety protocols are critical when handling this hydrochloride salt in laboratory settings?
Answer:
Key safety measures include:
- Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (as outlined in for similar piperidine derivatives) .
- Ventilation: Use fume hoods to avoid inhalation of fine particulate matter, as hydrochloride salts may release irritants upon aerosolization .
- Storage: Store in airtight containers with desiccants (e.g., silica gel) to mitigate hygroscopic degradation, as recommended for structurally related tert-butyl piperidine carboxylates .
Advanced: How can researchers resolve discrepancies between NMR and mass spectrometry (MS) data during characterization?
Answer:
Discrepancies often arise from:
- Solvent impurities: Ensure deuterated solvents (e.g., DMSO-d) are free from protonated contaminants.
- Ionization artifacts in MS: Use soft ionization methods (e.g., ESI) to minimize fragmentation. For hydrochloride salts, adduct formation (e.g., [M+Cl]) must be accounted for in MS interpretation .
- Dynamic proton exchange in NMR: Variable-temperature NMR (e.g., 25–60°C) can suppress exchange broadening in amine protons . Cross-check with IR spectroscopy (amide I/II bands) to confirm functional group consistency .
Advanced: What synthetic strategies are effective for minimizing racemization during the preparation of this chiral piperidine derivative?
Answer:
Critical parameters include:
- Temperature control: Maintain reactions at 0–20°C during coupling steps to reduce epimerization (see for analogous tert-butyl pyrrolidine syntheses) .
- Protecting group selection: The tert-butyloxycarbonyl (Boc) group stabilizes the amine against racemization during acidic work-up, as demonstrated in for azetidine analogs .
- Catalyst choice: Use non-basic catalysts like DMAP to avoid base-induced stereochemical scrambling . Post-synthesis, monitor enantiomeric excess via chiral HPLC with a cellulose-based column .
Advanced: How should researchers address low yields in the final hydrochloride salt formation step?
Answer:
Low yields may result from:
- Incomplete ion exchange: Ensure stoichiometric HCl addition in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt efficiently .
- Co-precipitation of byproducts: Pre-purify the free base via column chromatography (silica gel, CHCl/MeOH gradients) before salt formation .
- Solvent selection: Use ethereal solvents (e.g., THF) to enhance crystallinity, as described for tert-butyl piperidine derivatives in .
Basic: What spectroscopic markers distinguish the hydrochloride salt from its free base form?
Answer:
- IR spectroscopy: The hydrochloride salt shows a broad N-H stretch (~2500–3000 cm) due to protonated amine, absent in the free base .
- NMR: Exchange broadening of NH protons (~δ 8–10 ppm) in DO, compared to sharp NH peaks in the free base (CDCl) .
- X-ray diffraction: Protonation-induced changes in hydrogen-bonding networks alter unit cell parameters, resolvable via SHELXL refinement .
Advanced: What computational methods support the rational design of derivatives based on this scaffold?
Answer:
- Conformational analysis: Use molecular mechanics (MMFF94) to predict low-energy conformers of the piperidine ring and substituent orientations .
- Docking studies: Target-specific modeling (e.g., with G protein-coupled receptors) can prioritize derivatives with optimal steric and electronic properties .
- DFT calculations: Assess protonation states (e.g., pKa prediction via COSMO-RS) to guide salt formation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
